[3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone
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Overview
Description
(3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- (3-AMINO-6-PHENYL-THIENO[2,3-B]PYRIDIN-2-YL)-(4-CHLORO-PHENYL)-METHANONE
- (3-AMINO-6-METHYL-THIENO[2,3-B]PYRIDIN-2-YL)-(4-CHLORO-PHENYL)-METHANONE
- (3-AMINO-4,6-DIMETHYL-THIENO[2,3-B]PYRIDIN-2-YL)-(2,4-DICHLOROPHENYL)-METHANONE
Uniqueness
The uniqueness of (3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H14Cl2N2OS |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
[3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-11-2-4-12(5-3-11)17-9-8-15-18(24)20(27-21(15)25-17)19(26)14-7-6-13(22)10-16(14)23/h2-10H,24H2,1H3 |
InChI Key |
VEXKOHKCBCNGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=C(C=C(C=C4)Cl)Cl)N |
Origin of Product |
United States |
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